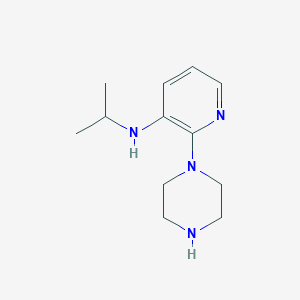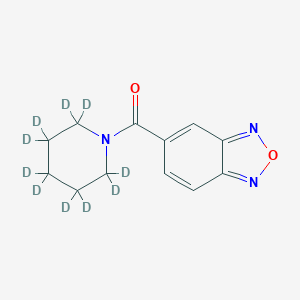
Farampator-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Farampator-d10 is a synthetic compound known for its unique chemical structure and properties. This compound is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. The presence of deuterium atoms in the piperidine ring enhances its stability and alters its chemical behavior, making it a valuable compound for various scientific research applications.
科学研究应用
Farampator-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of biological processes and interactions due to its unique chemical properties.
作用机制
Target of Action
Farampator-d10 is an AMPA receptor positive modulator . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. Its modulation can influence synaptic transmission and plasticity, contributing to learning and memory processes.
Mode of Action
As an AMPA receptor positive modulator, this compound enhances the activity of these receptorsThis modulation results in increased excitatory synaptic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway. By modulating AMPA receptors, it influences the synaptic transmission of glutamate, the most abundant excitatory neurotransmitter in the nervous system. The downstream effects of this modulation can include enhanced cognitive function, as AMPA receptor activity is crucial for learning and memory .
Result of Action
The modulation of AMPA receptors by this compound can lead to enhanced cognitive function. It has potential in treating disorders characterized by cognitive deficits such as Alzheimer’s disease and schizophrenia . The exact molecular and cellular effects of this compound’s action depend on the specific context of its use, including the presence of other drugs, the individual’s health status, and more.
生化分析
Biochemical Properties
Farampator-d10 plays a significant role in biochemical reactions by modulating the activity of AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors are crucial for fast synaptic transmission in the central nervous system. This compound enhances the activity of AMPA receptors by binding to a specific site on the receptor, leading to increased ion flow and synaptic transmission . This interaction primarily involves the receptor’s ligand-binding domain, where this compound stabilizes the receptor in its active conformation .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. By enhancing AMPA receptor activity, this compound promotes synaptic plasticity, which is essential for learning and memory . This compound also affects cell signaling pathways, including the activation of downstream kinases and transcription factors that regulate gene expression . Additionally, this compound has been shown to impact cellular metabolism by modulating the activity of enzymes involved in energy production and neurotransmitter synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the AMPA receptor’s ligand-binding domain, where it acts as a positive allosteric modulator . This binding increases the receptor’s affinity for glutamate, the primary excitatory neurotransmitter in the brain, leading to enhanced receptor activation and synaptic transmission . This compound also influences gene expression by activating transcription factors that regulate the expression of genes involved in synaptic plasticity and neuronal survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound enhances synaptic transmission and plasticity, leading to improved cognitive function . Prolonged exposure to this compound can result in receptor desensitization and reduced efficacy . The stability of this compound in laboratory conditions is relatively high, but it can degrade over extended periods, affecting its long-term efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound enhances cognitive function and synaptic plasticity without significant adverse effects . At higher doses, the compound can cause toxicity, including neuronal damage and behavioral changes . Threshold effects have been observed, where the benefits of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and energy production . The compound interacts with enzymes such as glutamate dehydrogenase and pyruvate dehydrogenase, influencing metabolic flux and metabolite levels . This compound also affects the levels of neurotransmitters like glutamate and GABA, which are critical for synaptic transmission and neuronal function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution in the brain . This compound tends to accumulate in regions with high AMPA receptor density, such as the hippocampus and cortex . This localization is crucial for its effects on synaptic plasticity and cognitive function .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft and postsynaptic density, where it interacts with AMPA receptors . The compound’s activity is influenced by its localization, as it needs to be in close proximity to the receptors to exert its modulatory effects . This compound may also undergo post-translational modifications that affect its targeting and function within specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Farampator-d10 involves several steps. One common method includes the reaction of 2,1,3-benzoxadiazole with a deuterated piperidine derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatography techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Farampator-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the replacement of specific functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxadiazole derivatives, while reduction reactions may produce reduced piperidine derivatives .
相似化合物的比较
Similar Compounds
2,1,3-Benzothiadiazole: A similar compound with sulfur instead of oxygen in the ring structure, used in the development of photoluminescent compounds.
Uniqueness
The uniqueness of Farampator-d10 lies in the presence of deuterium atoms, which enhance its stability and alter its chemical behavior. This makes it a valuable compound for various research applications, offering advantages over its non-deuterated counterparts .
属性
IUPAC Name |
2,1,3-benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2/i1D2,2D2,3D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVRBYKKGGDPAJ-OKVOLUEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NON=C3C=C2)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
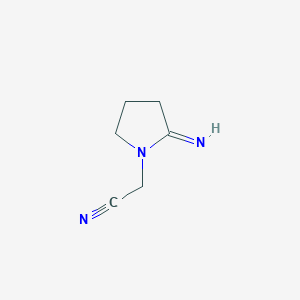
![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

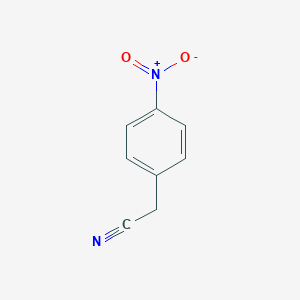
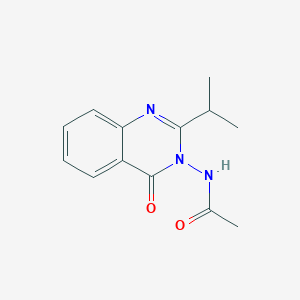
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
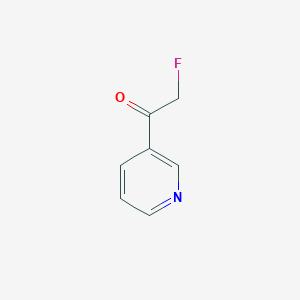
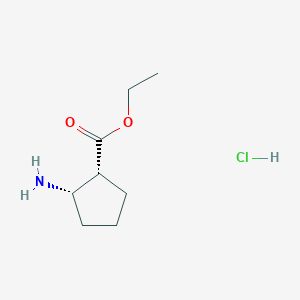
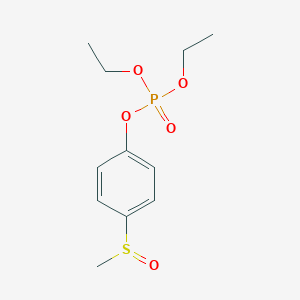
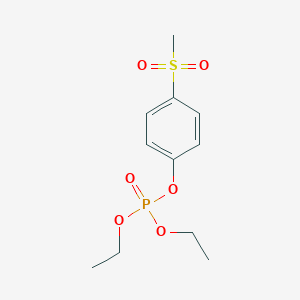
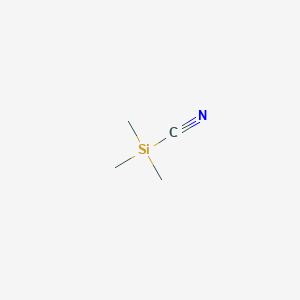
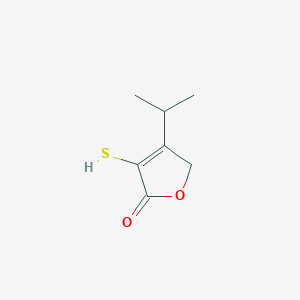
![O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE](/img/structure/B121181.png)
